N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide
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Overview
Description
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring substituted with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones in the presence of a suitable catalyst.
Attachment of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Benzenesulfonamide Moiety:
Coupling of the Pyrazole and Benzenesulfonamide Moieties: The final step involves coupling the pyrazole ring with the benzenesulfonamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
- N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
- N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Uniqueness
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to the specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity . The presence of both ethyl and methyl groups on the pyrazole ring can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C14H19N3O2S |
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Molecular Weight |
293.39 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-10-13(12(3)16-17)9-15-20(18,19)14-7-5-11(2)6-8-14/h5-8,10,15H,4,9H2,1-3H3 |
InChI Key |
QZDASVOBFMCQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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